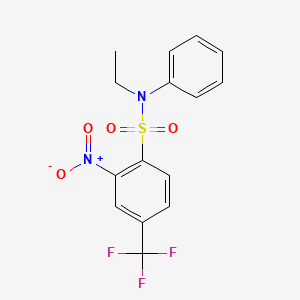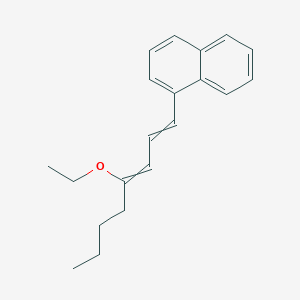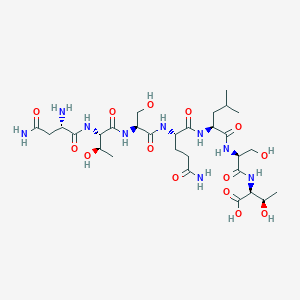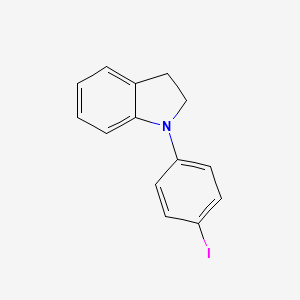
1-(4-Iodophenyl)-2,3-dihydro-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Iodophenyl)-2,3-dihydro-1H-indole is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds This compound features an indole core with an iodine atom attached to the phenyl ring at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Iodophenyl)-2,3-dihydro-1H-indole can be achieved through several methods. One common approach involves the reaction of 4-iodoaniline with indole under specific conditions. The reaction typically requires a catalyst, such as palladium, and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, such as nitrogen, and at elevated temperatures to facilitate the coupling reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
1-(4-Iodophenyl)-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through reactions such as the Suzuki coupling or Sonogashira coupling.
Oxidation and Reduction: The indole core can undergo oxidation to form indole-2,3-dione derivatives or reduction to form dihydroindole derivatives.
Electrophilic Aromatic Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions such as Suzuki and Sonogashira couplings.
Bases: Potassium carbonate or sodium hydroxide are commonly used bases.
Solvents: Dimethylformamide (DMF) and tetrahydrofuran (THF) are frequently used solvents.
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Major Products
Substituted Indoles: Products from substitution reactions.
Indole-2,3-dione Derivatives: Products from oxidation reactions.
Dihydroindole Derivatives: Products from reduction reactions.
科学的研究の応用
1-(4-Iodophenyl)-2,3-dihydro-1H-indole has several applications in scientific research:
作用機序
The mechanism of action of 1-(4-Iodophenyl)-2,3-dihydro-1H-indole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it can act as an inhibitor of certain kinases, interfering with signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific derivative and its intended use.
類似化合物との比較
Similar Compounds
1-(4-Iodophenyl)pyrrole: Similar structure but with a pyrrole core instead of an indole core.
4-Iodoacetophenone: Contains an iodine atom on the phenyl ring but lacks the indole structure.
O-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl] (4-iodophenyl)thiocarbamate: Contains an iodine atom on the phenyl ring and a thiocarbamate group.
Uniqueness
1-(4-Iodophenyl)-2,3-dihydro-1H-indole is unique due to its indole core, which imparts specific chemical properties and reactivity. The presence of the iodine atom allows for further functionalization through various coupling reactions, making it a versatile intermediate in organic synthesis. Its potential biological activities also make it a valuable compound for medicinal chemistry research .
特性
CAS番号 |
923031-63-4 |
|---|---|
分子式 |
C14H12IN |
分子量 |
321.16 g/mol |
IUPAC名 |
1-(4-iodophenyl)-2,3-dihydroindole |
InChI |
InChI=1S/C14H12IN/c15-12-5-7-13(8-6-12)16-10-9-11-3-1-2-4-14(11)16/h1-8H,9-10H2 |
InChIキー |
WIYOCGAKTXJFHL-UHFFFAOYSA-N |
正規SMILES |
C1CN(C2=CC=CC=C21)C3=CC=C(C=C3)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl{[(1R)-cyclohex-2-en-1-yl]methoxy}dimethylsilane](/img/structure/B14182620.png)
![4-[(Pyridin-3-yl)methoxy]butan-1-ol](/img/structure/B14182627.png)
![Benzoic acid, 3-[(E)-((3-ethoxy-4-hydroxyphenyl)methylene)amino]-](/img/structure/B14182636.png)
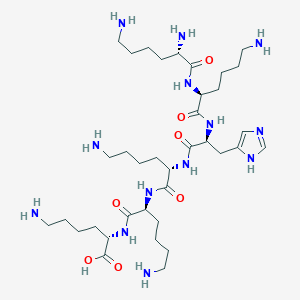
![2-Chloro-1-[4-(3,5-dimethylphenyl)piperazin-1-yl]ethan-1-one](/img/structure/B14182657.png)
![1-{[3-(4-Methylphenyl)prop-2-yn-1-yl]oxy}-4-phenylbut-3-yn-2-one](/img/structure/B14182658.png)
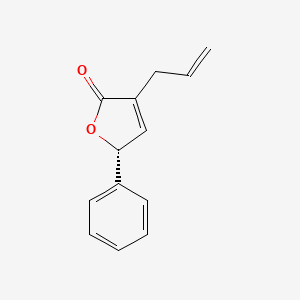
![1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 6-bromo-N,N-dimethyl-](/img/structure/B14182667.png)
![Benzoic acid, 4-[2-(4-morpholinyl)-4-thiazolyl]-](/img/structure/B14182671.png)
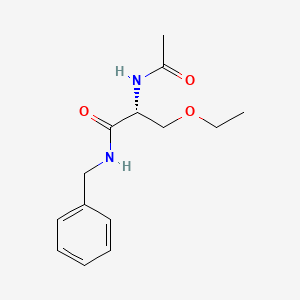
![Pyrrolidine, 1-[1-(phenylethynyl)cyclohexyl]-](/img/structure/B14182683.png)
